(7-Chlorobenzo[b]thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This method involves initial chlorination of benzo[b]thiophene at the 7th position, followed by the introduction of a hydroxymethyl group at the 2-position. The process typically employs chlorinating agents such as chlorine gas or N-chlorosuccinimide under controlled conditions, then proceeds with hydroxymethylation using formaldehyde derivatives.
- Chlorination:
Benzo[b]thiophene is reacted with chlorine gas in the presence of a catalyst (e.g., iron or aluminum chloride) at low temperatures to selectively chlorinate at the 7-position. - Hydroxymethylation:
The chlorinated intermediate is then treated with formaldehyde or paraformaldehyde, often under basic conditions, to attach the hydroxymethyl group at the 2-position.
| Step | Reagents | Temperature | Solvent | Catalysts/Conditions | Reference |
|---|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 0–25°C | Dichloromethane | Catalytic | |
| Hydroxymethylation | Formaldehyde, NaOH | Room temperature | Water/Alcohol mixture | Basic catalysis |
- The chlorination step is highly selective with controlled temperature and reagent stoichiometry.
- Hydroxymethylation often proceeds via electrophilic aromatic substitution, favoring the 2-position due to electronic effects.
Direct Functionalization via Nucleophilic Substitution
Overview:
An alternative approach involves starting with benzo[b]thiophene derivatives bearing a leaving group (e.g., bromide or chloride at the 2-position), followed by nucleophilic substitution with a hydroxymethyl precursor.
- Synthesize 2-halo-benzo[b]thiophene derivatives.
- React with formaldehyde derivatives or hydroxymethyl nucleophiles under basic conditions to install the hydroxymethyl group.
- This method allows for selective substitution and functionalization, especially suitable for large-scale synthesis.
Enantioselective Synthesis via Asymmetric Reduction
Overview:
Chiral synthesis routes involve asymmetric reduction of precursor ketones, such as 2-oxo-benzo[b]thiophene derivatives, to obtain enantiomerically enriched (7-Chlorobenzo[b]thiophen-2-yl)methanol.
- Prepare the corresponding ketone precursor.
- Reduce with chiral reducing agents, such as (-)-β-chlorodiisopinocampheylborane, under controlled conditions to obtain the (R)- or (S)-enantiomer.
| Step | Reagents | Temperature | Solvent | Notes | Reference |
|---|---|---|---|---|---|
| Asymmetric reduction | (-)-β-chlorodiisopinocampheylborane | -20°C to 0°C | Toluene or THF | Enantioselectivity control |
- The process yields enantiomerically pure compounds suitable for pharmacological applications.
Industrial Large-Scale Synthesis
Overview:
In industrial settings, continuous flow reactors are employed to optimize chlorination and hydroxymethylation steps, ensuring high yield and purity. Purification often involves column chromatography or recrystallization from ethyl ether or other suitable solvents.
- Chlorination of benzo[b]thiophene in a continuous flow reactor with chlorine gas.
- Post-chlorination, hydroxymethylation using formaldehyde derivatives under basic conditions.
- Purification via recrystallization or chromatography.
Reaction Conditions Summary:
| Process Step | Conditions | Purification | Reference |
|---|---|---|---|
| Chlorination | Continuous flow, Cl₂, catalyst | Crystallization | |
| Hydroxymethylation | Formaldehyde, base | Recrystallization |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(7-Chlorobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-formaldehyde or (7-Chloro-benzo[b]thiophen-2-yl)-carboxylic acid.
Reduction: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-methyl or (Benzo[b]thiophen-2-yl)-methanol.
Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
(7-Chlorobenzo[b]thiophen-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural properties make it valuable in developing new materials and compounds.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties . It interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit certain kinases, which can modulate critical signaling pathways in cells.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . It has been studied as an inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can enhance the efficacy of existing drugs by altering their metabolic pathways .
Industry
This compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in electronic devices, contributing to advancements in material science.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Study 2: Cytochrome P450 Inhibition
Research involving Schistosoma mansoni showed that derivatives of this compound could effectively inhibit cytochrome P450 enzymes essential for parasite survival. This suggests its potential as a lead compound for developing antiparasitic drugs .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Antimicrobial and anticancer research |
| Medicine | Potential therapeutic agent; cytochrome P450 inhibitor |
| Industry | Production of organic semiconductors and OLEDs |
Mechanism of Action
The mechanism of action of (7-Chlorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chlorine atom and methanol group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution and Positional Effects
- 6-Bromo vs. 7-Chloro Substitution: (6-Bromobenzo[b]thiophen-2-yl)methanol (CAS 374933-76-3) shares structural similarity but replaces chlorine with bromine at the 6-position.
- 7-Chloro-6-Fluoro Derivatives: Methyl 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate (C10H6ClFO2S) introduces fluorine at the 6-position, enhancing metabolic stability and lipophilicity due to fluorine’s strong electron-withdrawing nature. This contrasts with the methanol group’s polarity, which improves solubility .
Functional Group Variations
- Methanol vs. Aldehyde: 7-Chlorobenzo[b]thiophene-2-carbaldehyde (CAS 477735-67-4) replaces the hydroxymethyl group with an aldehyde. The aldehyde’s reactivity allows for further derivatization (e.g., Schiff base formation) but reduces stability under physiological conditions compared to the alcohol .
- Ester Derivatives: Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS 1415968-75-0) and related esters exhibit lower polarity than the methanol analog, impacting membrane permeability and pharmacokinetics .
Heterocycle Core Modifications
- Benzothiophene vs. Thiophene: Tioconazole, containing a (2-chlorothiophen-3-yl)methanol group, demonstrates reduced antiparasitic activity compared to sertaconazole. The benzothiophene’s extended aromatic system enhances π-π stacking and hydrophobic interactions, critical for target binding .
Data Tables
Table 1: Structural and Physicochemical Properties of Selected Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| (7-Chlorobenzo[b]thiophen-2-yl)methanol | 7-Cl, 2-CH2OH | C9H7ClOS | 200.67 | High polarity, antifungal activity |
| (6-Bromobenzo[b]thiophen-2-yl)methanol | 6-Br, 2-CH2OH | C9H7BrOS | 243.12 | Lower electronegativity, bulkier |
| 7-Chlorobenzo[b]thiophene-2-carbaldehyde | 7-Cl, 2-CHO | C9H5ClOS | 198.65 | Reactive aldehyde group |
| Methyl 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate | 7-Cl, 6-F, 2-COOCH3 | C10H6ClFO2S | 244.66 | Enhanced metabolic stability |
Implications for Drug Design
The this compound scaffold demonstrates superior bioactivity compared to analogs with alternative halogens, functional groups, or heterocycles. Key design considerations include:
Halogen Position : 7-Chloro substitution optimizes electronic effects and target binding .
Functional Group : The hydroxymethyl group balances solubility and stability, unlike aldehydes or esters .
Core Heterocycle : Benzothiophene’s aromaticity enhances interactions with biological targets over thiophene .
Future research should explore hybrid derivatives, such as combining the 7-chloro-benzothiophene core with advanced pharmacophores, to improve potency and selectivity.
Biological Activity
Overview
(7-Chlorobenzo[b]thiophen-2-yl)methanol is a compound belonging to the benzo[b]thiophene class, characterized by a chlorine atom at the 7th position and a hydroxymethyl group at the 2nd position. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and modulation of various biochemical pathways.
- Molecular Formula : C₉H₇ClOS
- Molecular Weight : 198.67 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 207 °C
- Melting Point : 0 °C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa cells, through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene ring is crucial for this activity, as it enhances interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Kinase Inhibition
This compound has been identified as a potential kinase inhibitor. Kinases play vital roles in signal transduction pathways, and their inhibition can lead to altered cellular responses. This property suggests that the compound may be useful in developing targeted therapies for diseases where kinase activity is dysregulated.
The biological activity of this compound is mediated through several molecular mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, leading to their inhibition or activation.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression, thereby affecting cellular metabolism and function.
- Metabolic Pathway Engagement : Interactions with cytochrome P450 enzymes are critical for its metabolism and bioactivity.
In Vitro Studies
A study examining the effects of this compound on HeLa cells reported a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, indicating its potential as an anticancer agent .
In Vivo Studies
Animal model studies have shown that administration of this compound at low doses resulted in reduced tumor size in xenograft models. The compound exhibited anti-inflammatory properties alongside its anticancer effects, highlighting its therapeutic potential .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
| Dosage Range | Biological Effect |
|---|---|
| Low (<10 µM) | Anti-inflammatory effects observed |
| Moderate (10-50 µM) | Significant anticancer activity |
| High (>50 µM) | Potential cytotoxicity |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing (7-Chlorobenzo[b]thiophen-2-yl)methanol, and what key reaction conditions influence yield?
- Methodology : Common routes include:
- [3+2] Cycloaddition : Reacting acrylonitrile derivatives with tributyltin azide under reflux (e.g., tetrazole formation in ).
- Aldol Condensation : Using thiophene carbaldehyde with ketones in basic conditions (e.g., chalcone synthesis in ).
- Nucleophilic Substitution : Chlorination of precursor alcohols via reagents like SOCl₂ or PCl₃.
- Critical Factors : Catalyst selection (e.g., ZnSO₄ for dithiocarbamate complexes in ), solvent polarity (methanol/ethanol for crystallization in ), and temperature control (reflux vs. room temperature). Purification via recrystallization (methanol/chloroform) or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- IR : Identify hydroxyl (-OH) and C-Cl stretches (e.g., 3300–3500 cm⁻¹ and 550–750 cm⁻¹, respectively) as in .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons in benzothiophene).
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular geometry and predict electronic properties of this compound?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP in ) balance exact exchange and correlation energy.
- Basis Sets : Use polarized sets (6-311++G**) for accurate electron density.
- Validation : Compare computed bond lengths/angles with SCXRD data ().
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Approaches :
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallization conditions.
- Disorder Modeling : Refine crystallographic data with WinGX ( ) to account for positional disorder.
- Functional Benchmarking : Test multiple functionals (e.g., B3LYP vs. M06-2X in ) to identify systematic errors .
Q. How does the substitution pattern on the benzothiophene ring influence molecular packing and stability in the solid state?
- Analysis :
- Dihedral Angles : Assess planarity between benzothiophene and substituents (e.g., 23.91°–88.81° in ).
- Intermolecular Interactions : Use Mercury ( ) to visualize hydrogen bonds (N–H⋯O, O–H⋯N) and π-π contacts.
- Thermodynamic Stability : Lattice energy calculations (e.g., PIXEL method) correlate with melting points .
Q. What role do solvent interactions play in the crystallization of this compound, and how can they be controlled?
- Experimental Design :
- Solvent Screening : Test polar (methanol) vs. non-polar (hexane) solvents for nucleation ().
- Temperature Gradients : Slow cooling from reflux to room temperature enhances crystal quality.
- Co-Crystallization : Add co-solvents (e.g., DMSO) to modify hydrogen-bond networks .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and XRD data regarding the compound’s conformation?
- Resolution Steps :
Dynamic Effects : NMR captures time-averaged structures (e.g., rotational isomers), while XRD provides static snapshots.
DFT-MD Simulations : Perform molecular dynamics to model conformational flexibility.
Low-Temperature XRD : Reduce thermal motion to resolve disorder () .
Software and Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
